Veratridine Veratridine A benzoate-cevane found in VERATRUM and Schoenocaulon. It activates SODIUM CHANNELS to stay open longer than normal.
Brand Name: Vulcanchem
CAS No.: 71-62-5
VCID: VC0004589
InChI: InChI=1S/C36H51NO11/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3/t19?,23?,24?,25?,26?,27?,28?,30?,31-,32-,33-,34-,35+,36+/m1/s1
SMILES: CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O
Molecular Formula: C36H51NO11
Molecular Weight: 673.8 g/mol

Veratridine

CAS No.: 71-62-5

Cat. No.: VC0004589

Molecular Formula: C36H51NO11

Molecular Weight: 673.8 g/mol

* For research use only. Not for human or veterinary use.

Veratridine - 71-62-5

Specification

CAS No. 71-62-5
Molecular Formula C36H51NO11
Molecular Weight 673.8 g/mol
IUPAC Name [(1R,10R,11S,14R,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C36H51NO11/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3/t19?,23?,24?,25?,26?,27?,28?,30?,31-,32-,33-,34-,35+,36+/m1/s1
Standard InChI Key FVECELJHCSPHKY-GWZHQCNKSA-N
Isomeric SMILES CC1CCC2[C@@]([C@]3(C(C[C@]4(C5CCC6[C@]7(C(CCC6([C@@]5(O7)C[C@]4(C3CN2C1)O)C)OC(=O)C8=CC(=C(C=C8)OC)OC)O)O)O)O)(C)O
SMILES CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O
Canonical SMILES CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O
Appearance White powder
Colorform YELLOWISH-WHITE, AMORPHOUS POWDER
Melting Point 180 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Veratridine’s structure consists of a steroidal backbone modified with a veratroyl ester group and multiple hydroxyl substitutions. The compound’s IUPAC name, 4α,9-epoxy-3β-veratroyloxy-5β-cevan-4β,12,14,16β,17,20-hexaol, reflects its complex polycyclic architecture . Key features include:

PropertyValue
CAS Number71-62-5
Molecular FormulaC36H51NO11\text{C}_{36}\text{H}_{51}\text{NO}_{11}
Molecular Weight673.79 g/mol
SMILESO=C(C8=CC=C(OC)C(OC)=C8)O[C@H]1CC[C@@]2(C)[C@@]3([H])[C@@](O)1O[C@@]42[C@@]([C@@](C[C@H](O)[C@@]6(O)[C@]([H])5CN7[C@](CC[C@H](C)C7)([H])[C@@](O)6C)(O)[C@@]5(O)C4)([H])CC3
Solubility50 mM in DMSO; 25 mg/mL in ethanol
Storage Conditions-20°C in anhydrous form

The compound’s stereochemistry—particularly the β-configuration of the veratroyl ester at position 3—is critical for its bioactivity . X-ray crystallography studies confirm that the rigid steroidal framework facilitates binding to NaV channels’ hydrophobic pockets .

Mechanism of Action: Sodium Channel Modulation

Binding to Site 2 of NaV Channels

Veratridine targets receptor site 2 on the α-subunit of voltage-gated sodium channels, a domain located in the D1-S6 transmembrane segment . Unlike tetrodotoxin (TTX), which blocks the channel pore, veratridine stabilizes the open state by preventing inactivation. This results in:

  • Persistent Sodium Current: Prolonged channel opening increases intracellular Na+ influx, causing membrane depolarization .

  • Enhanced Reverse Na+/Ca2+ Exchange: Elevated Na+ levels reverse the Na+/Ca2+ exchanger (NCX), leading to cytotoxic Ca2+ overload .

  • Exocytosis Induction: Calcium-dependent vesicle release is potentiated, making veratridine useful in studying neurotransmitter secretion .

Dual Concentration-Dependent Effects

In mouse vas deferens smooth muscle cells, veratridine exhibits a biphasic response:

  • Low Concentrations (1–10 µM): Peak Na+ current (INaI_{\text{Na}}) amplitude increases by 20–40%, accompanied by sustained inward currents during depolarization .

  • High Concentrations (≥30 µM): INaI_{\text{Na}} is inhibited by 60–80%, while tail currents at repolarization become prominent .
    This duality arises from veratridine’s ability to shift channel gating modes, favoring slow-inactivating states at higher doses .

Pharmacological Effects and Research Findings

In Vitro Electrophysiological Studies

Patch-clamp experiments on NaV1.6-expressing cells reveal:

  • Sustained Inward Currents: Veratridine (100 µM) induces a non-inactivating INaI_{\text{Na}} component lasting >100 ms during depolarization .

  • Tail Current Kinetics: At repolarization, slowly deactivating tail currents exhibit time constants (τ\tau) of 0.9–2.2 s, dependent on veratridine concentration .

  • TTX Sensitivity: Both sustained and tail currents are abolished by 1 µM TTX, confirming NaV1.6 specificity .

In Vivo Toxicity and Seizure Models

  • Epileptiform Activity: Veratridine (0.1–1 mg/kg, i.p.) induces limbic seizures in rodents by enhancing hippocampal persistent Na+ currents .

  • Ca2+ Dysregulation: Cortical neurons treated with 10 µM veratridine show a 3-fold rise in intracellular Ca2+, triggering excitotoxicity .

Applications in Scientific Research

Ion Channel Studies

Veratridine serves as a probe for:

  • NaV Channel Subtype Profiling: NaV1.6 shows 10-fold higher veratridine sensitivity than NaV1.4 or NaV1.5 .

  • Gating Modifier Screening: Compounds that antagonize veratridine’s effects (e.g., riluzole) are investigated as anticonvulsants .

Cardiac and Neurological Disease Models

  • Arrhythmia Research: Veratridine (1 µM) prolongs cardiac action potential duration by 30% in rabbit ventricular myocytes, mimicking Long QT syndrome .

  • Neurodegeneration Assays: Primary neurons exposed to veratridine exhibit tau hyperphosphorylation, a hallmark of Alzheimer’s pathology .

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